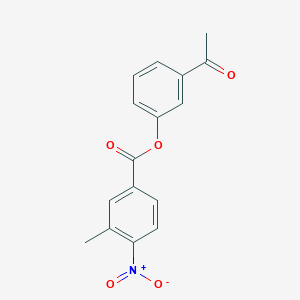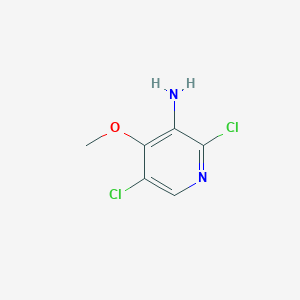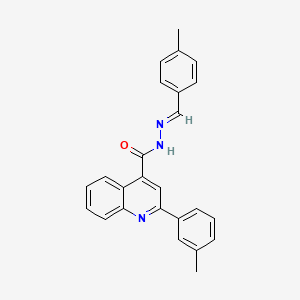![molecular formula C18H25ClN2O3 B5567954 [4-(2-chloro-5-piperidin-1-ylbenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5567954.png)
[4-(2-chloro-5-piperidin-1-ylbenzoyl)-1,4-oxazepan-6-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to "[4-(2-chloro-5-piperidin-1-ylbenzoyl)-1,4-oxazepan-6-yl]methanol" involves complex organic reactions, including condensation, substitution, and cyclization steps. Studies like those conducted by Benakaprasad et al. (2007) on related compounds involve the condensation of piperidinyl methanol with chlorobenzene sulfonylchloride in the presence of solvents and bases, revealing insights into the synthetic pathways that could be adapted for the target compound (Benakaprasad et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds structurally related to the target molecule has been characterized by X-ray crystallography, showcasing features like the chair conformation of the piperidine ring and distorted tetrahedral geometry around sulfur atoms. These studies provide a foundational understanding of the three-dimensional arrangement and geometric considerations relevant to the compound of interest (Benakaprasad et al., 2007).
Chemical Reactions and Properties
Chemical properties of similar compounds involve reactivity patterns typical of chloro-substituted benzoyl compounds and piperidine derivatives. The literature indicates various functional group transformations, nucleophilic substitutions, and the formation of hydrogen bonds, which are crucial for understanding the chemical behavior of "[4-(2-chloro-5-piperidin-1-ylbenzoyl)-1,4-oxazepan-6-yl]methanol" (Karthik et al., 2021).
Physical Properties Analysis
Physical properties, including melting points, solubility, and crystal structure, are essential for comprehending the practical applications and handling of the compound. Studies similar to those by Karthik et al. (2021) on related molecules provide insights into these aspects through thermal analysis and crystallography, offering a basis for predicting the physical characteristics of the compound (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties of "[4-(2-chloro-5-piperidin-1-ylbenzoyl)-1,4-oxazepan-6-yl]methanol" can be inferred from studies on structurally or functionally similar compounds. These include reactivity towards various reagents, stability under different conditions, and the potential for undergoing a range of organic reactions. Such analyses are crucial for applications in synthesis, medicinal chemistry, and material science (Karthik et al., 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Compounds synthesized from amino substituted benzothiazoles and chloropyridine derivatives exhibit antimicrobial activity against strains of bacteria and fungi. These compounds, including amide derivatives formed through condensation reactions, demonstrate variable and modest activity, suggesting potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Crystal Structure Characterization
Research focusing on the synthesis and crystal structure characterization of compounds similar to the target molecule, such as 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, provides detailed insights into their molecular geometry. These studies are crucial for understanding the potential interactions and reactivity of these compounds, which might be applied in designing drugs or materials with specific properties (Benakaprasad et al., 2007).
Molecular Docking and Anticancer Activity
Molecular docking studies are instrumental in predicting the potential efficacy of compounds as anticancer agents. By examining the interaction between synthesized compounds and target proteins, researchers can identify promising candidates for further development. Some compounds with pyridine and pyrazoline moieties have been evaluated for their anticancer and antimicrobial activities, showcasing the diverse potential applications of these chemicals (Katariya, Vennapu, & Shah, 2021).
Drug Discovery and EGFR Inhibition
In the context of drug discovery, particularly for cancer treatment, the synthesis and evaluation of benzimidazole derivatives bearing triazole as epidermal growth factor receptor (EGFR) inhibitors highlight the importance of structural and conformational analyses. These studies not only help in understanding the mechanism of action but also in optimizing compounds for higher efficacy and selectivity, underscoring the critical role of chemical synthesis in therapeutic advancements (Karayel, 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-chloro-5-piperidin-1-ylphenyl)-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3/c19-17-5-4-15(20-6-2-1-3-7-20)10-16(17)18(23)21-8-9-24-13-14(11-21)12-22/h4-5,10,14,22H,1-3,6-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDNUPRSNCUVMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)Cl)C(=O)N3CCOCC(C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Chloro-5-piperidin-1-ylbenzoyl)-1,4-oxazepan-6-yl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-tert-butyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5567878.png)
![methyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5567885.png)
![(1R*,3S*)-1,3-dihydroxy-N-[3-(trifluoromethyl)phenyl]-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5567893.png)
![N-(2-methoxyethyl)-N-(1,3-thiazol-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5567908.png)
![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-3-thienyl)acetamide](/img/structure/B5567913.png)
![2-(3,4-difluorobenzyl)-8-(1H-pyrazol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567940.png)
![2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-3-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-1,4-dioxane](/img/structure/B5567948.png)

![5,6,7-trimethyl-2-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5567969.png)
![N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567975.png)

![methyl 2-[3,4-bis(benzyloxy)benzylidene]hydrazinecarboxylate](/img/structure/B5567982.png)
![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5567991.png)